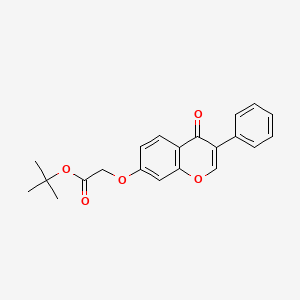

tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-21(2,3)26-19(22)13-24-15-9-10-16-18(11-15)25-12-17(20(16)23)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQWXHBIKOUNJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate typically involves the reaction of 4-oxo-3-phenylchromen-7-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Scientific Research Applications

tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Industry: It can be used in the production of polymers or as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-7-yl group may play a role in binding to these targets, while the phenyl group can enhance the compound’s stability and specificity. The tert-butyl ester group may influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Structural and Functional Analogues

Three structurally related compounds are analyzed below, focusing on substituents, fused rings, and functional groups (Table 1).

Key Observations

Core Heterocycle Variations: The target compound and the cyclopenta[c]chromen derivative share a chromenone backbone but differ in fused rings. The quinolinone analogue replaces the chromenone with a nitrogen-containing heterocycle, altering electronic properties and hydrogen-bonding capacity.

Substituent Effects: The phenyl group at C3 in the target compound is absent in the cyclopenta[c]chromen derivative , which instead has a methyl group at C5. This difference could influence π-π stacking interactions in protein binding or crystallization behavior. The bromo substituent in the quinolinone derivative offers a handle for further synthetic modifications (e.g., Suzuki coupling), a feature absent in the tert-butyl chromenone esters.

Physicochemical Properties: The tert-butyl ester group in all three compounds enhances lipophilicity (calculated logP values: ~3.5–4.0), but the fused cyclopentane in may reduce solubility compared to the planar chromenone core of the target compound. The quinolinone derivative has a lower molecular weight (330.38 g/mol vs. 352.38 g/mol for the target) due to the absence of a phenyl group.

Crystallographic and Computational Insights

- SHELX software (SHELXL, SHELXD) is widely used for refining crystal structures of small molecules like these. For example, the cyclopenta[c]chromen derivative may exhibit distinct packing patterns due to its fused ring, analyzable via Mercury’s Materials Module .

- Comparative void-volume analysis (using Mercury ) could reveal differences in crystal porosity, impacting stability and dissolution rates.

Biological Activity

Tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate, known for its structural complexity and potential therapeutic applications, is a derivative of chromenone, a class of compounds recognized for diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 352.38 g/mol. Its structure features a chromenone core, which is significant for its biological interactions.

1. Antioxidant Activity

Studies have indicated that compounds derived from chromenones exhibit substantial antioxidant properties. For instance, flavonoids related to chromenone structures were shown to scavenge free radicals effectively, thereby mitigating oxidative stress in biological systems .

2. Anti-inflammatory Effects

Research indicates that chromenone derivatives can inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). In vitro studies demonstrated that certain derivatives displayed dual inhibitory effects against AChE and BChE, which are crucial in neuroinflammation processes .

3. Antiviral Activity

Tert-butyl derivatives have been evaluated for their antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). In comparative studies, these compounds exhibited higher anti-TMV activities than natural products like apigenin, suggesting their potential as antiviral agents .

4. Cytotoxicity Against Cancer Cells

The cytotoxic effects of chromenone derivatives on various cancer cell lines have been documented. For example, certain derivatives were tested against MCF-7 breast cancer cells, showing promising results in inhibiting cell proliferation .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Molecular Interactions : Docking studies suggest that the compound interacts with specific residues in target proteins, enhancing its binding affinity and biological activity .

Case Study 1: Antioxidant Evaluation

A series of experiments were conducted to assess the antioxidant capacity of various chromenone derivatives, including this compound. The results indicated significant scavenging activity on DPPH radical assays, demonstrating its potential as a natural antioxidant .

Case Study 2: Cytotoxicity Assessment

In vitro assays on MCF-7 cells revealed that the compound exhibited an IC50 value comparable to established chemotherapeutic agents. This suggests its potential application in cancer therapy .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.